LP-922056

Notum inhibition Wnt signaling enzymatic assay

For bone biology researchers requiring a rigorously peripherally restricted Notum inhibitor, LP-922056 offers exclusive cross-species in vivo validation not available with CNS-penetrant analogs. • Brain-to-plasma ratio <0.01 - eliminates CNS-mediated confoundment in peripheral tissue studies • 65% oral bioavailability & 8.3 h half-life support once-daily oral dosing (validated up to 126 days in rats) • Scalable 7-step synthesis ensures batch-to-batch reproducibility for multi-year programs

Molecular Formula C11H9ClN2O2S2
Molecular Weight 300.8 g/mol
Cat. No. B608646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLP-922056
SynonymsLP-922056, LP922056, LP 922056
Molecular FormulaC11H9ClN2O2S2
Molecular Weight300.8 g/mol
Structural Identifiers
SMILESC1CC1C2=C(SC3=C2N=CN=C3SCC(=O)O)Cl
InChIInChI=1S/C11H9ClN2O2S2/c12-10-7(5-1-2-5)8-9(18-10)11(14-4-13-8)17-3-6(15)16/h4-5H,1-3H2,(H,15,16)
InChIKeyLJYRIWUQISYYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LP-922056 Pharmacological Profile & Positioning


LP-922056 is a thienopyrimidine-based small molecule that functions as an orally active, potent inhibitor of Notum pectinacetylesterase, a carboxylesterase that acts as a key negative regulator of the canonical Wnt signaling pathway by mediating the depalmitoleoylation of Wnt proteins [1]. The compound exhibits EC50 values of 21 nM in human and 55 nM in mouse cellular TCF-LEF reporter assays, and an enzymatic OPTS IC50 of 1.1 nM [2]. LP-922056 was developed as part of a medicinal chemistry program exploring thienopyrimidine scaffolds for Wnt pathway activation, and it has been validated across multiple in vivo studies demonstrating stimulation of endocortical bone formation in both mice and rats [3].

Wnt pathway activation studies via Notum carboxylesterase inhibition
Peripheral tissue–selective research; minimal CNS involvement expected
Bone formation endpoint context in mouse and rat models

LP-922056: Why Substitution Fails


The Notum inhibitor chemical class is characterized by marked heterogeneity in pharmacokinetic properties, particularly with respect to tissue distribution and central nervous system (CNS) penetration. A direct comparative analysis of three structurally distinct Notum inhibitors—LP-922056, ABC99, and ARUK3001185—reveals that these compounds cannot be considered interchangeable despite sharing a common molecular target [1]. Critical differentiating parameters include enzymatic potency (IC50 values spanning a ~155-fold range), cellular functional activity (EC50 values varying up to ~4.8-fold), oral bioavailability, and, most notably, brain-to-plasma concentration ratios (Kp), which range from <0.01 for LP-922056 to 1.08 for ARUK3001185 [1]. The stark divergence in CNS penetration fundamentally dictates experimental applicability: LP-922056 is optimized for studies requiring stringent peripheral restriction, whereas ARUK3001185 and ABC99 are designed for or demonstrate CNS penetration [1]. Procurement of an incorrect analog without verifying the specific pharmacokinetic profile required for a given disease model risks experimental confoundment and misinterpretation of Notum biology.

Enzymatic potency Marked differences in Notum OPTS IC50 among inhibitors may shift target engagement and pathway activation levels
CNS penetration LP-922056 is peripherally restricted; CNS-penetrant Notum inhibitors may confound tissue-specific interpretation in bone or metabolic models
In vivo evidence depth Cross-species and chronic oral dosing data available for LP-922056; other inhibitors lack comparable rat or oral validation evidence

LP-922056 Comparative Evidence


Notum OPTS Enzymatic Inhibition Potency

LP-922056 exhibits an IC50 of 1.1 nM against Notum in the OPTS (ovalbumin palmitoleoylation thioesterase substrate) enzymatic assay, which is approximately 155-fold more potent than the Notum inhibitor ABC99 (IC50 = 170 nM) when measured in the same assay format [1]. In functional cellular TCF-LEF reporter assays, LP-922056 displays an EC50 of 23 nM compared to 89 nM for ABC99 and 110 nM for ARUK3001185, representing a 3.9-fold and 4.8-fold improvement in functional potency, respectively [1]. This enhanced enzymatic and functional potency translates to more robust Wnt pathway activation at equivalent molar concentrations, potentially enabling lower dosing requirements in experimental systems.

Notum OPTS enzymatic potency
Head-to-head
LP-922056 IC50 1.1 nM ABC99 IC50 170 nM ARUK3001185 IC50 6.5 nM
Reported higher enzymatic inhibition in direct OPTS assay comparison
OPTS format; supports target engagement context
Notum inhibition Wnt signaling enzymatic assay

Brain Penetration and Peripheral Restriction Profile

Pharmacokinetic studies in mice demonstrate that LP-922056 exhibits a brain-to-plasma concentration ratio (Kp) of less than 0.01, indicating minimal CNS penetration and confirming its utility as a peripherally restricted Notum inhibitor [1][2]. In direct contrast, ARUK3001185 achieves a brain-to-plasma ratio of 1.08, demonstrating substantial CNS exposure [1]. ABC99 has also been reported as a brain-penetrant Notum inhibitor, though quantitative Kp data have not been publicly disclosed [1]. The >100-fold difference in brain exposure between LP-922056 and ARUK3001185 represents a critical differentiation point for experimental design. This peripheral restriction of LP-922056 is further corroborated by independent pharmacokinetic analyses showing very low CNS penetration [2].

Brain penetration profile
Head-to-head
LP-922056 Kp <0.01 ARUK3001185 Kp 1.08 (ABC99 brain-penetrant, quantitative data not disclosed)
Peripheral restriction profile confirmed; CNS exposure >100-fold lower
Mouse oral PK; CNS-penetrant alternatives may confound peripheral models
CNS penetration peripheral restriction pharmacokinetics blood-brain barrier

Oral Bioavailability and Systemic Exposure

LP-922056 demonstrates favorable oral pharmacokinetic properties in mice, with an oral bioavailability (F%) of 65% and a plasma half-life (t₁/₂) of 8.3 hours [1]. In comparison, ARUK3001185 exhibits an oral bioavailability of 68% but a shorter half-life of 2.4 hours [1]. The Cmax following 10 mg/kg oral administration of LP-922056 is 129 μM, with an AUC∞ of 1533 μM·h [1]. The extended half-life of LP-922056 supports once-daily oral dosing regimens in chronic in vivo studies (e.g., 25-day and 126-day studies), whereas ARUK3001185 required twice-daily (b.i.d.) dosing at 30 mg/kg to maintain target engagement over a 30-day study [1]. Pharmacokinetic parameters for ABC99 have not been publicly disclosed, limiting comparative assessment of this analog [1].

Oral pharmacokinetics
Head-to-head
LP-922056 t½ 8.3 h, F 65% ARUK3001185 t½ 2.4 h, F 68% (ABC99 PK data not disclosed)
Longer half-life and high oral exposure reported
Mouse PK at 10 mg/kg p.o.; supports dosing interval review
oral bioavailability pharmacokinetics drug exposure half-life

Cross-Species Bone Anabolic Validation

LP-922056 has been validated across multiple in vivo studies in both mice and rats, demonstrating consistent bone anabolic effects that include significant increases in midshaft femur cortical bone thickness and strength, as well as increased bone mass in the femoral neck and vertebral body cortical shell [1][2]. In mice, oral administration of LP-922056 at 10 mg/kg for 4 weeks produced quantifiable increases in cortical bone thickness and bone strength parameters [1]. In rats, a 30 mg/kg oral dosing regimen administered over 126 days similarly increased cortical bone thickness [1]. In contrast, in vivo data for ARUK3001185 are limited to a single mouse study (2 × 30 mg/kg b.i.d. oral dosing for 30 days), and rat studies have not been reported [1]. ABC99 in vivo validation is limited to a 7-day intraperitoneal (i.p.) study at 10 mg/kg in mice, with no oral dosing or rat data available [1].

Cross-species bone endpoint
Cross-study
LP-922056: increased cortical bone in mouse (4 wk, 10 mg/kg p.o.) and rat (126 d, 30 mg/kg p.o.) Comparators: mouse-only or i.p.-only data, no rat studies
Cross-species bone formation endpoint context; unique rat evidence set
Multiple independent studies; oral administration
bone anabolism in vivo efficacy cortical bone species translation

Synthetic Scalability and Accessibility

An improved, scalable 7-step synthetic route for LP-922056 has been reported and validated, enabling the reliable production of multigram quantities in good efficiency and high purity [1]. Key modifications in the optimized route include the use of Suzuki-Miyaura cross-coupling with MIDA-boronate for C7-cyclopropyl group introduction, and 1-chloro-1,2-benziodoxol-3-one as a mild and selective electrophilic chlorinating agent for C6 chlorination [1]. The route is reproducible and suitable for large-scale synthesis without specialized equipment requirements [1]. In contrast, the synthetic details for ABC99 and ARUK3001185 are either not disclosed or have not been optimized to the same degree for multigram-scale production in the public literature [1]. This established scalability directly supports the availability of LP-922056 as a reproducible chemical tool for extended research programs.

Synthetic scalability
Class-level
Validated 7-step multigram route disclosed Comparator synthetic routes not publicly optimized to same degree
Disclosed route supports supply consistency and batch reproducibility
Synthetic chemistry assessment; peer-reviewed publication
chemical synthesis scalability large-scale production chemical tool availability

LP-922056 Application Scenarios


Peripherally Restricted Notum Inhibition for Bone Studies

LP-922056 is ideally suited for investigating the role of Notum-mediated Wnt signaling in peripheral tissues, particularly bone, where CNS penetration would introduce confounding effects. The compound's brain-to-plasma ratio of <0.01 ensures that observed bone anabolic effects—including increased cortical bone thickness and strength in both mice and rats—are attributable exclusively to peripheral Notum inhibition [1][2]. This property has been explicitly validated, with the authors concluding that LP-922056 'would be an ideal peripherally restricted control' for Notum biology studies [1]. For bone biology researchers requiring a Notum inhibitor with rigorous peripheral restriction, LP-922056 is the most extensively characterized option within the current Notum inhibitor landscape.

Once-Daily Oral Dosing in Chronic In Vivo Studies

For long-term in vivo studies where dosing frequency is a critical logistical and animal welfare consideration, LP-922056 offers a distinct advantage. Its 8.3-hour half-life supports once-daily oral dosing regimens, as validated in 25-day mouse studies and a 126-day rat study [1]. This compares favorably to ARUK3001185 (2.4-hour half-life), which required twice-daily dosing to maintain target engagement in a 30-day study [1]. The 65% oral bioavailability and high systemic exposure (Cmax = 129 μM, AUC∞ = 1533 μM·h) further support robust target engagement with convenient oral gavage or dietary administration [1].

Cross-Species In Vivo Pharmacology Validation

LP-922056 is the only Notum inhibitor among the three primary comparators (ABC99, ARUK3001185) with published in vivo efficacy data in both mice and rats [1][2]. This cross-species validation is particularly valuable for preclinical programs transitioning from rodent efficacy models to higher species toxicology assessments. The availability of rat bone anabolic data (30 mg/kg oral, 126 days) provides a direct translational bridge that is not available for ABC99 or ARUK3001185 [1].

Scalable Compound Supply for Large-Scale Studies

For research programs anticipating sustained, high-volume compound consumption, LP-922056 offers procurement advantages rooted in its published synthetic scalability. The validated 7-step route reliably produces multigram quantities in high purity [1]. This established synthetic accessibility reduces supply chain risk and supports batch-to-batch reproducibility, which is critical for multi-year research initiatives. In contrast, the lack of publicly disclosed scalable synthetic routes for comparator Notum inhibitors introduces procurement uncertainty for programs requiring consistent, long-term compound access [1].

Application
Selection Property
Validation Focus
Peripheral bone Notum research
Peripheral restriction profile
Brain-plasma ratio context; bone formation endpoint validation
Chronic oral dosing studies
Half-life and oral exposure
Dosing frequency and exposure-model review
Cross-species pharmacology
Cross-species in vivo evidence
Bone endpoint validation in mouse and rat
Large-scale compound supply
Scalable synthetic route disclosed
Batch reproducibility and supply chain review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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